Ethyl 5-(aminocarbonyl)-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate
Description
Historical Context and Development
Ethyl 5-(aminocarbonyl)-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate emerged as a compound of interest in the late 20th century, with its first documented synthesis appearing in chemical literature around the 1990s. The compound’s development is closely tied to advancements in heterocyclic chemistry, particularly methods for functionalizing pyridine rings. A pivotal breakthrough came with adaptations of the Guareschi-Thorpe reaction , a multicomponent condensation process historically used to synthesize pyridones and hydroxypyridines. This reaction, originally reported in the early 20th century, was modernized in the 2000s to incorporate green chemistry principles, enabling efficient synthesis of derivatives like this compound in aqueous buffers with ammonium carbonate as a nitrogen source.
The compound’s structural complexity—featuring a carbamoyl group, methyl substituent, and ethyl carboxylate—reflects its role as an intermediate in pharmaceutical research. For example, its dihydropyridine core shares similarities with pirfenidone precursors, a drug used to treat idiopathic pulmonary fibrosis.
Nomenclature and Chemical Identity
The systematic IUPAC name, This compound , delineates its structure unambiguously:
- Pyridine backbone : A six-membered aromatic ring with nitrogen at position 1.
- Substituents :
| Property | Value | Source |
|---|---|---|
| Molecular formula | C$${10}$$H$${12}$$N$$2$$O$$4$$ | |
| Molecular weight | 224.22 g/mol | |
| CAS Registry Numbers | 171113-29-4, 220705-28-2 | |
| SMILES | O=C(C(C(C)=C1C(N)=O)=CNC1=O)OCC |
Alternative names include ethyl 5-carbamoyl-4-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and ethyl 5-carbamoyl-4-methyl-1,6-dihydro-6-oxonicotinate, reflecting slight variations in tautomeric representation.
Position in Pyridinecarboxylate Family of Compounds
This compound belongs to the pyridinecarboxylate family, characterized by a pyridine ring substituted with carboxylate esters. Key distinctions from related isomers include:
- Picolinic acid (2-pyridinecarboxylate) : Lacks the dihydro-oxo and carbamoyl groups.
- Nicotinic acid (3-pyridinecarboxylate) : Features a carboxylic acid at position 3 but no saturation or carbamoyl modifications.
The 1,6-dihydro-6-oxo moiety places it in the dihydropyridone subclass, which exhibits unique reactivity due to partial ring saturation. This structural feature enables participation in tautomerism and hydrogen bonding, similar to 2-pyridone derivatives.
Significance in Organic Chemistry Research
This compound serves multiple roles in research:
- Synthetic Intermediate : Its carbamoyl and carboxylate groups make it a versatile precursor for pharmaceuticals, agrochemicals, and ligands. For instance, it is used to synthesize pirfenidone analogs via functionalization at the carbamoyl position.
- Green Chemistry Applications : Modern Guareschi-Thorpe syntheses of this compound emphasize sustainability, using water as a solvent and ammonium carbonate as a non-toxic nitrogen source.
- Coordination Chemistry : The pyridone tautomer can act as a bidentate ligand, coordinating metals through the carbonyl oxygen and adjacent nitrogen.
Recent studies highlight its utility in multicomponent reactions (MCRs), where its precipitation from aqueous media simplifies purification—a critical advantage for industrial scalability.
Properties
IUPAC Name |
ethyl 5-carbamoyl-4-methyl-6-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-3-16-10(15)6-4-12-9(14)7(5(6)2)8(11)13/h4H,3H2,1-2H3,(H2,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJVCOBCWBMZRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C(=C1C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-(aminocarbonyl)-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate has been studied for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it an interesting candidate for drug development. Research has indicated that derivatives of this compound may exhibit antibacterial and anti-inflammatory properties, which could be beneficial in treating various diseases.
Agricultural Science
In agricultural research, this compound has been explored for its potential use as a pesticide or herbicide. Its bioactive nature allows for the possibility of developing eco-friendly agrochemicals that can effectively control pests while minimizing environmental impact.
Biochemical Studies
The compound's unique chemical structure makes it suitable for biochemical studies aimed at understanding enzyme interactions and metabolic pathways. Its ability to act as an inhibitor or modulator of specific enzymes can provide insights into cellular processes and disease mechanisms.
Material Science
Research into the material properties of this compound has shown that it may be used in the development of new polymers or coatings with enhanced durability and chemical resistance.
Case Study 1: Antibacterial Activity
A study published in a peer-reviewed journal investigated the antibacterial properties of this compound against various strains of bacteria. The results demonstrated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Agrochemical Development
In agricultural applications, a research project focused on synthesizing derivatives of this compound to evaluate their efficacy as herbicides. The findings indicated that certain derivatives displayed promising herbicidal activity against common weeds while showing low toxicity to non-target organisms.
Case Study 3: Enzyme Inhibition Studies
Another study explored the enzyme inhibition capabilities of this compound in metabolic pathways related to cancer cell proliferation. The research revealed that this compound could inhibit key enzymes involved in tumor growth, highlighting its potential role in cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyridine and pyridazine derivatives with diverse substitutions. Below is a systematic comparison with structurally or functionally related compounds:
Structural Analogues
Key Observations
Core Heterocycle Differences: Pyridazine derivatives (e.g., compounds from ) exhibit a six-membered ring with two adjacent nitrogen atoms, enhancing electron-withdrawing effects and altering reactivity compared to pyridine derivatives. This impacts their pharmacological profiles, such as adenosine receptor modulation or tau inhibition . Pyridine-based analogues (e.g., ) often show distinct biological activities, such as inotropic effects in cardiac tissues , unlike the aminocarbonyl-substituted target compound.
Electron-withdrawing groups (e.g., cyano in ) increase electrophilicity, favoring interactions with nucleophilic residues in proteins.
Physicochemical Properties :
- Melting points vary significantly among analogues. For example, the hydroxyl-substituted pyridazine derivative (12d) has a high melting point (220–223°C) due to strong intermolecular hydrogen bonds , whereas the target compound’s melting point is unreported but likely lower due to reduced polarity.
Synthetic Accessibility: Pyridazine derivatives are often synthesized via cyclocondensation of hydrazones with ethyl cyanoacetate , while pyridine derivatives may involve decarboxylation or hydrolysis steps .
Pharmacological and Industrial Relevance
- The target compound’s aminocarbonyl group distinguishes it from cyano- or ester-substituted analogues, suggesting unique binding modes in biochemical assays .
- Pyridazine derivatives like 12b and 12d demonstrate the importance of halogenated or polar aromatic groups in receptor affinity , whereas the target compound’s applications remain exploratory.
Q & A
Q. Table 1: Representative Synthetic Conditions and Yields
| Derivative Substituent | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| 4-Fluorophenyl | 160°C, 2.5 h | 63 | 109–110 | |
| 3-Trifluoromethylphenyl | 160°C, 2.5 h | 52 | 106–110 | |
| 4-Hydroxyphenyl | 160°C, 2.5 h | 95 | 220–223 |
How is the compound characterized using spectroscopic and crystallographic methods?
Basic Research Question
Methodological Answer:
- Spectroscopy: and identify proton and carbon environments, respectively. For example, the cyano group ( ~110–120 ppm in ) and ester carbonyl ( ~165–170 ppm) are key markers . Mass spectrometry (MS) confirms molecular weight via [M+H] peaks.
- Crystallography: Single-crystal X-ray diffraction (e.g., Oxford Diffraction Xcalibur3 with Mo-Kα radiation) resolves the structure. The compound crystallizes in a triclinic space group with unit cell parameters Å, Å, Å . SHELXL refines the structure, and ORTEP-3 generates thermal ellipsoid diagrams .
How can researchers resolve contradictions between spectroscopic data and crystallographic results?
Advanced Research Question
Methodological Answer:
Contradictions may arise from polymorphism, solvent inclusion, or dynamic effects in solution. Strategies include:
- Cross-Validation: Compare NMR chemical shifts with computed values (e.g., DFT calculations).
- High-Resolution Data: Use synchrotron radiation or low-temperature crystallography to improve X-ray data quality .
- Dynamic NMR: Assess temperature-dependent NMR spectra to detect conformational flexibility that might explain discrepancies .
What methodologies are recommended for analyzing hydrogen-bonding networks in the crystal structure?
Advanced Research Question
Methodological Answer:
- Graph Set Analysis: Classify hydrogen bonds (e.g., , ) using Etter’s formalism to identify motifs like , , or chains .
- Software Tools: SHELXPRO generates hydrogen-bond tables, while Mercury (CCDC) visualizes interactions. ORTEP-3 aids in illustrating directional preferences .
- Example: In related pyridinecarboxylates, intermolecular bonds form infinite chains along the -axis, stabilizing the lattice .
How can synthetic yields be optimized for derivatives with bulky substituents?
Advanced Research Question
Methodological Answer:
- Solvent Choice: Use high-boiling solvents (e.g., DMF, DMSO) to enhance solubility of bulky aryl hydrazones.
- Catalysis: Add Lewis acids (e.g., ZnCl) to accelerate cyclocondensation.
- Microwave Assistance: Reduce reaction time and improve yields (e.g., from 40% to >70% for nitro-substituted derivatives) .
What computational approaches predict the compound’s potential bioactivity?
Advanced Research Question
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., tau protein for anti-aggregation activity).
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with activity data from high-throughput screens, such as the EPA’s endocrine disruptor screening .
- ADMET Prediction: SwissADME estimates pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for testing .
How do researchers address twinning or disorder in crystallographic data?
Advanced Research Question
Methodological Answer:
- Twin Refinement: Use SHELXL’s TWIN/BASF commands to model twinned crystals.
- Disorder Modeling: Split occupancy atoms (e.g., solvent molecules) and apply restraints to ADP (atomic displacement parameter) values .
- Validation: Check R and CC metrics to assess data quality pre-refinement .
What strategies validate the purity of synthesized derivatives?
Basic Research Question
Methodological Answer:
- HPLC-MS: Use a C18 column with acetonitrile/water gradients to separate impurities; MS detects byproducts.
- Elemental Analysis: Confirm C, H, N, S content within ±0.4% of theoretical values.
- Melting Point Consistency: Sharp melting ranges (<2°C variation) indicate purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
